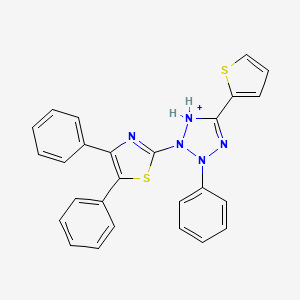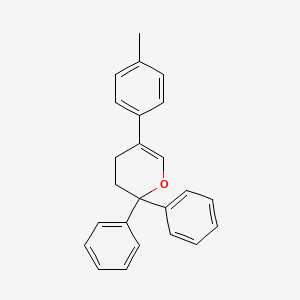
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing a six-membered ring with one oxygen atom and five carbon atoms This particular compound is characterized by the presence of a 4-methylphenyl group and two diphenyl groups attached to the pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide can lead to the formation of the desired pyran compound. The reaction typically requires refluxing the mixture in a suitable solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylphenyl)-2,2-diphenyl-3,4-dihydro-2H-pyran-4-one: A similar compound with a ketone group at the 4-position.
4-Methyl-2,2-diphenyl-3,4-dihydro-2H-pyran: Lacks the 5-(4-methylphenyl) group but shares the pyran core structure.
Uniqueness
This compound is unique due to the presence of both 4-methylphenyl and diphenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
683811-88-3 |
|---|---|
Fórmula molecular |
C24H22O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-2,2-diphenyl-3,4-dihydropyran |
InChI |
InChI=1S/C24H22O/c1-19-12-14-20(15-13-19)21-16-17-24(25-18-21,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,18H,16-17H2,1H3 |
Clave InChI |
JTKPXNSLYIHBOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=COC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


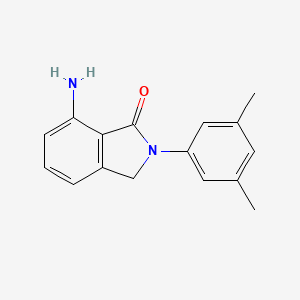
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)

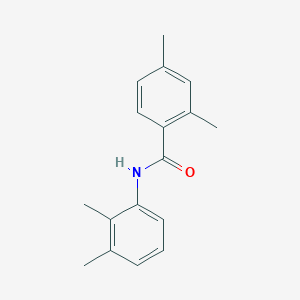
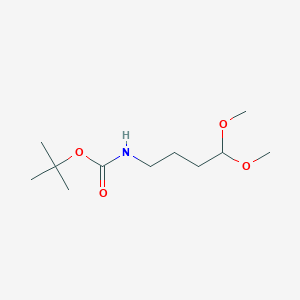
![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
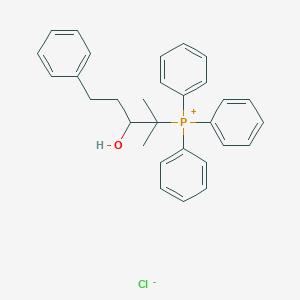
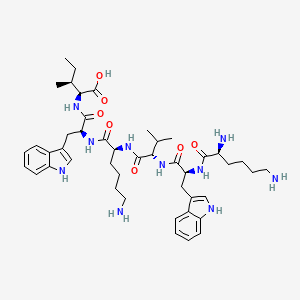
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
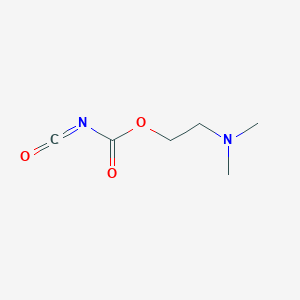
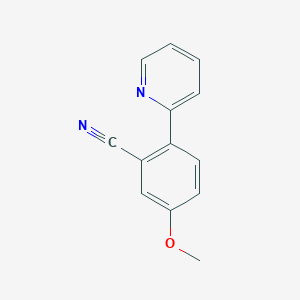
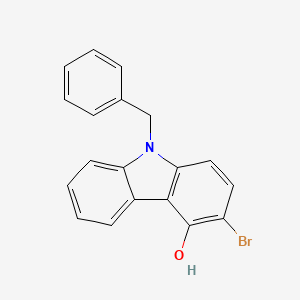
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
